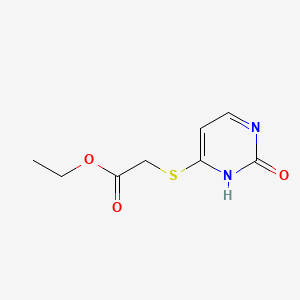
Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate is a chemical compound with the molecular formula C8H10N2O3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate typically involves the reaction of 2-chloro-4-hydroxypyrimidine with ethyl thioacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing pyrimidine rings.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, which can be useful in studying various biochemical pathways.
Medicine: Some derivatives of this compound have exhibited pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.
Mecanismo De Acción
The mechanism of action of ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparación Con Compuestos Similares
Ethyl ((2-hydroxy-4-pyrimidinyl)thio)acetate can be compared with other similar compounds, such as:
2-thiopyrimidine derivatives: These compounds also contain a sulfur atom attached to the pyrimidine ring and exhibit similar chemical reactivity and biological activities.
Pyrimidine-2-thiol: This compound has a thiol group directly attached to the pyrimidine ring and can undergo similar oxidation and substitution reactions.
Ethyl 2-mercaptoacetate: This compound contains a thiol group and an ester group, similar to this compound, and can participate in similar chemical reactions.
Propiedades
Número CAS |
74195-57-6 |
|---|---|
Fórmula molecular |
C8H10N2O3S |
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
ethyl 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetate |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-7(11)5-14-6-3-4-9-8(12)10-6/h3-4H,2,5H2,1H3,(H,9,10,12) |
Clave InChI |
TUUWXOJYEBBXNH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=CC=NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


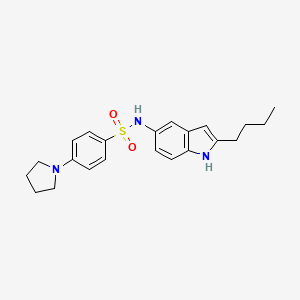

![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)
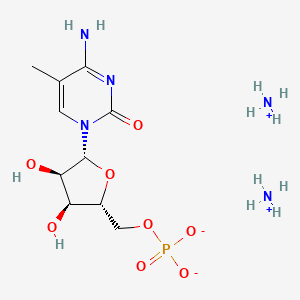
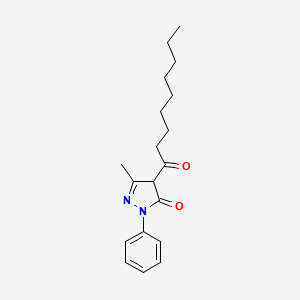
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)

![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
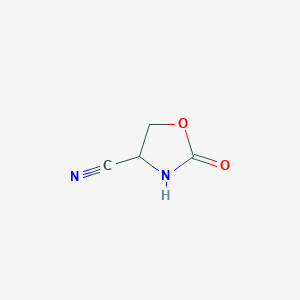
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
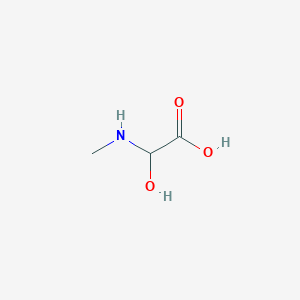
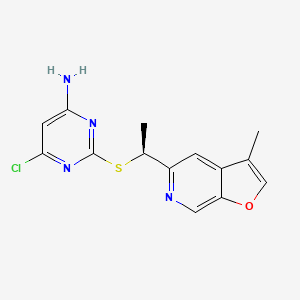
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
